3(2H)-Benzofuranone, 2-bromo-
Overview
Description
3(2H)-Benzofuranone, 2-bromo- is a brominated derivative of benzofuranone. Benzofuranones are a class of organic compounds characterized by a fused benzene and furan ring structure. The addition of a bromine atom at the 2-position of the benzofuranone ring significantly alters its chemical properties, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-bromo- typically involves the bromination of benzofuranone. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzofuranone ring.
Industrial Production Methods
In industrial settings, the production of 3(2H)-Benzofuranone, 2-bromo- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 2-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated benzofuranone to its non-brominated form or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives of benzofuranone.
Oxidation: Major products are quinones or other oxidized forms.
Reduction: Reduced forms of benzofuranone or de-brominated products.
Scientific Research Applications
3(2H)-Benzofuranone, 2-bromo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 2-bromo- involves its interaction with various molecular targets. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions and biological interactions. The compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Benzofuranone, 2-chloro-: Similar in structure but with a chlorine atom instead of bromine.
3(2H)-Benzofuranone, 2-iodo-: Contains an iodine atom, making it more reactive due to the larger atomic size.
3(2H)-Benzofuranone, 2-fluoro-: Fluorine substitution results in different electronic properties.
Uniqueness
3(2H)-Benzofuranone, 2-bromo- is unique due to the specific reactivity imparted by the bromine atom. Bromine’s size and electronegativity make it a versatile substituent for various chemical transformations, offering a balance between reactivity and stability compared to other halogenated derivatives.
Properties
IUPAC Name |
2-bromo-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-7(10)5-3-1-2-4-6(5)11-8/h1-4,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGJCWLJQMMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451298 | |
Record name | 3(2H)-Benzofuranone, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63379-58-8 | |
Record name | 3(2H)-Benzofuranone, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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